molecular formula C13H25N3O3 B7984594 (R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7984594
M. Wt: 271.36 g/mol
InChI Key: SYRZVUDDGJEZBD-SNVBAGLBSA-N
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Description

“(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a common protective moiety in organic synthesis. Its structure includes a 2-amino-acetyl group linked via an ethyl-amino substituent to the pyrrolidine ring. The tert-butyl ester enhances stability and solubility in organic solvents, while the amino-acetyl-ethyl-amino side chain may facilitate hydrogen bonding or metal coordination in biological systems .

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZVUDDGJEZBD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H25N3O3
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 1353987-96-8

The compound features a pyrrolidine ring substituted with an amino-acetyl group, which contributes to its biological activity. The tert-butyl ester enhances solubility and bioavailability.

Antiviral Properties

Recent studies have highlighted the antiviral potential of various pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown promising antiviral effects against viruses such as HSV-1 and VSV. For instance, compounds with similar structures exhibited significant inhibition of viral replication in vitro, suggesting a potential for this compound in antiviral drug development .

Anticancer Activity

Research indicates that amino acid derivatives, including those with pyrrolidine structures, possess anticancer properties. In particular, compounds that incorporate β-amino acids have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups can enhance cytotoxicity against various cancer cell lines .

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Viral Enzymes : Similar compounds have been found to inhibit viral enzymes critical for replication.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Immune Response : Pyrrolidine derivatives can influence immune cell activity, enhancing the body's response to infections or tumors.

Case Studies and Research Findings

StudyFindings
Venepally et al. (2021)Reported that β-amino acid-containing heterocycles demonstrated significant antiviral activity against tobacco mosaic virus .
Salem et al. (2020)Highlighted the synthesis of new heterocycles with promising antiviral activities against rotavirus and adenovirus strains .
Barrow Neurobiology Study (2012)Described the discovery of α4β2-nAChRs partial agonists that could lead to new therapeutic applications .

These studies emphasize the relevance of structural modifications in enhancing biological activity, which could be applicable to this compound.

Scientific Research Applications

Medicinal Chemistry

(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is of particular interest in medicinal chemistry due to its structural similarity to amino acids, which can lead to various biological activities.

Inhibitors of Enzymatic Activity

Research has indicated that compounds similar to this pyrrolidine derivative can act as inhibitors of enzymes such as endothelin-converting enzyme (ECE). ECE plays a crucial role in the activation of endothelins, which are involved in various cardiovascular diseases . The ability to inhibit such enzymes could provide therapeutic avenues for treating hypertension and heart failure.

Biochemical Studies

The compound's unique structure allows for interaction studies with biological systems. These studies help elucidate the mechanisms through which this compound exerts its biological effects, particularly in relation to receptor binding and enzyme inhibition.

Interaction with Biological Molecules

Preliminary studies suggest that this compound may interact with proteins involved in metabolic pathways, potentially influencing cellular signaling processes. Understanding these interactions is vital for drug development and therapeutic applications.

Synthetic Applications

Due to its versatile functional groups, this compound can serve as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.

Synthesis of Derivatives

The synthesis of this compound typically involves several steps requiring precise control over reaction conditions to ensure high yields and purity. Its derivatives may exhibit enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Inhibition of Endothelin-Converting Enzyme

A study published in Cell demonstrated that pyrrolidine derivatives can effectively inhibit ECE, leading to decreased levels of active endothelins in vitro. This inhibition suggests potential therapeutic benefits in managing cardiovascular diseases .

Case Study 2: Interaction with Metabolic Pathways

Another study explored how similar compounds influence metabolic pathways by acting on specific receptors involved in glucose metabolism. The findings indicated that these compounds could enhance insulin sensitivity, presenting a possible treatment strategy for type 2 diabetes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine-based tert-butyl esters with variable substituents. Below is a comparative analysis of structurally related analogs, highlighting key physicochemical and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Substituent (X) CAS Molecular Formula Molar Mass (g/mol) Key Characteristics
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Ethyl-amino Not Provided Not Provided Not Provided Moderate steric bulk; balances lipophilicity and solubility.
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Isopropyl-amino 1353992-89-8 C₁₄H₂₇N₃O₃ 285.38 Increased steric hindrance; higher lipophilicity may impact membrane permeability.
(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino 1353995-03-5 Not Provided Not Provided Rigid, strained ring; potential conformational control; discontinued availability.
(R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-Methyl-thiophene-carbonyl 1353998-25-0 Not Provided Not Provided Aromatic thiophene group; enhanced π-π interactions; possible metabolic instability.

Key Research Findings

Ethyl vs. Isopropyl Substitution: The ethyl-amino analog offers a balance between solubility and steric effects, making it suitable for aqueous and lipid environments. In contrast, the isopropyl variant (CAS 1353992-89-8) exhibits higher lipophilicity (logP ~1.8 estimated) due to branching, which may enhance cell membrane penetration but reduce water solubility .

However, its discontinued commercial status (as per CymitQuimica) suggests challenges in synthesis or stability .

Thiophene-Carbonyl Substitution :

  • The 3-methyl-thiophene-carbonyl derivative (CAS 1353998-25-0) incorporates an aromatic heterocycle, enabling π-stacking interactions with protein targets. However, the sulfur atom in thiophene may increase susceptibility to oxidative metabolism, reducing in vivo half-life .

Structural and Functional Implications

  • Steric Effects : Isopropyl and cyclopropyl groups introduce steric constraints that may hinder binding to flat active sites but improve selectivity for hydrophobic pockets.
  • Electronic Effects : The thiophene group’s electron-rich aromatic system enhances dipole interactions, while the tert-butyl ester’s electron-withdrawing nature stabilizes the carbamate linkage.
  • Synthetic Accessibility : Ethyl and isopropyl analogs are likely easier to synthesize than the cyclopropyl variant, which requires specialized reagents for ring formation .

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